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molecular formula C15H23N3O3 B8561520 1-(3-Isopropoxy-4-nitrobenzyl)-4-methylpiperazine CAS No. 1462951-04-7

1-(3-Isopropoxy-4-nitrobenzyl)-4-methylpiperazine

Cat. No. B8561520
M. Wt: 293.36 g/mol
InChI Key: BLOMWFFHHBZJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115140B2

Procedure details

3.25 ml of 1-methylpiperazine are added to a solution of 3.06 g of 3-isopropoxy-4-nitrobenzaldehyde in 15 ml of toluene and 0.34 ml of acetic acid in a three-necked round-bottomed flask under argon. The reaction mixture is stirred at ambient temperature for 1.5 h and then 5 ml of toluene are added, followed by 4.9 g of sodium triacetoxyborohydride by spatula. The reaction mixture is stirred at ambient temperature for 16 h, and then treated with 4.5 ml of methanol and 75 ml of a saturated sodium hydrogen carbonate solution. After stirring at ambient temperature for 30 min, the mixture is extracted with 30 ml and then 2×50 ml of ethyl acetate. The organic extracts are combined, washed with water, dried over magnesium sulfate, and then concentrated to dryness under reduced pressure, so as to give 4.24 g of 1-(3-isopropoxy-4-nitrobenzyl)-4-methylpiperazine in the form of a beige solid.
Quantity
3.25 mL
Type
reactant
Reaction Step One
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.34 mL
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Four
Quantity
4.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[CH:8]([O:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][C:19]=1[N+:20]([O-:22])=[O:21])[CH:15]=O)([CH3:10])[CH3:9].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(=O)([O-])O.[Na+]>C1(C)C=CC=CC=1.C(O)(=O)C.CO>[CH:8]([O:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][C:19]=1[N+:20]([O-:22])=[O:21])[CH2:15][N:5]1[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]1)([CH3:10])[CH3:9] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
3.25 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
3.06 g
Type
reactant
Smiles
C(C)(C)OC=1C=C(C=O)C=CC1[N+](=O)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.34 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
4.9 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
75 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
4.5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at ambient temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at ambient temperature for 16 h
Duration
16 h
STIRRING
Type
STIRRING
Details
After stirring at ambient temperature for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with 30 ml
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(C)OC=1C=C(CN2CCN(CC2)C)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.24 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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